5-(1H-imidazol-2-yl)quinoline
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Overview
Description
5-(1H-imidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The imidazole ring is known for its biological activity, while the quinoline ring is a common motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization to form the imidazole ring. Another approach involves the reaction of 2-aminobenzylamine with formamide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-2-yl)quinoline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The quinoline ring can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication .
Comparison with Similar Compounds
- 2-(1H-imidazol-2-yl)quinoline
- 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- 1H-benzo[d]imidazol-2-yl)quinoline
Comparison: 5-(1H-imidazol-2-yl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other imidazole-quinoline derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Biological Activity
5-(1H-imidazol-2-yl)quinoline is a heterocyclic compound that has garnered attention due to its promising biological activities. This compound integrates the structural features of both quinoline and imidazole, which are known for their pharmacological properties. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound consists of a quinoline backbone with an imidazole ring substitution. This unique configuration enhances its stability and reactivity, making it a versatile compound for various biological applications. The imidazole moiety is particularly significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, studies have demonstrated its ability to inhibit enzymes linked to cancer pathways, such as maltase, which is relevant in the context of metabolic disorders like diabetes.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15.2 | |
MCF-7 (breast cancer) | 12.8 | |
A549 (lung cancer) | 18.4 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity , particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects . Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit maltase activity, which plays a role in glucose metabolism and diabetes management.
- Molecular Docking Studies : Computational studies indicate strong binding affinities with central benzodiazepine receptors (CBRs), suggesting potential applications in neuropharmacology .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Evaluation : A study assessed the antiproliferative effects on various cancer cell lines, confirming significant cytotoxicity and potential as a chemotherapeutic agent.
- Antimicrobial Testing : Research demonstrated effective inhibition of bacterial growth, indicating its promise as an antimicrobial agent.
- Neuroprotective Properties : Further investigations into its neuroprotective effects revealed that certain derivatives could lower lactate dehydrogenase release in ischemia-like conditions in rat brain slices .
Properties
CAS No. |
31990-82-6 |
---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C12H9N3/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-8H,(H,14,15) |
InChI Key |
BBPPSGCJMAJRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC=CN3 |
Origin of Product |
United States |
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